molecular formula C21H20O6 B153755 ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate CAS No. 127848-71-9

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate

Cat. No.: B153755
CAS No.: 127848-71-9
M. Wt: 368.4 g/mol
InChI Key: IRAGWLLQCZCTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate is a chemical compound with the molecular formula C21H20O6 and a molecular weight of 368.3799 It is a derivative of chrysarobin, a naturally occurring anthraquinone derivative known for its medicinal properties

Preparation Methods

The synthesis of ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate involves several steps. One common method includes the esterification of chrysarobin with ethyl 3-bromopropionate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes and signaling molecules .

Comparison with Similar Compounds

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate can be compared with other chrysarobin derivatives such as sorbylchrysarobin and senecioylchrysarobin. These compounds share similar structural features but differ in their ester groups and specific biological activities. The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and reactivity make it a valuable compound for further study and development.

Properties

CAS No.

127848-71-9

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate

InChI

InChI=1S/C21H20O6/c1-3-27-17(25)8-7-15(23)18-12-5-4-6-14(22)19(12)21(26)20-13(18)9-11(2)10-16(20)24/h4-6,9-10,18,22,24H,3,7-8H2,1-2H3

InChI Key

IRAGWLLQCZCTSU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

Canonical SMILES

CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

Synonyms

1,8-dihydroxy-3-methyl-10-(4'-carbethoxy-1'-oxopropionyl)-9(10H)-anthracenone
10-BCPCB
10-beta-carbethoxypropionylchrysarobin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.